![molecular formula C21H16ClN3O B2387692 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 865612-10-8](/img/structure/B2387692.png)
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a benzamide moiety substituted with a 4-chloro group and a phenyl ring attached to an 8-methylimidazo[1,2-a]pyridine unit.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, such as this one, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and synaptic transmission, respectively.
Mode of Action
As a potential cdk inhibitor, it may interfere with the normal function of cdks, leading to cell cycle arrest . As a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various cellular processes . As a potential GABA A receptor modulator, it may enhance or inhibit the action of GABA, a major inhibitory neurotransmitter in the brain .
Biochemical Pathways
Based on its potential targets, it may influence pathways related to cell cycle regulation, neuronal signaling, and synaptic transmission .
Result of Action
Based on its potential targets, it may induce cell cycle arrest, modulate neuronal signaling, and alter synaptic transmission .
Preparation Methods
The synthesis of 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 8-methylimidazo[1,2-a]pyridine: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and methyl ketones.
Substitution Reaction: The 8-methylimidazo[1,2-a]pyridine is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Scientific Research Applications
Cancer Therapeutics
Research indicates that 4-chloro-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide acts as an inhibitor of mitotic kinesin CENP-E, a protein critical for cell division. Inhibiting CENP-E can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapies targeting rapidly dividing cells .
Cellular Proliferation Studies
The compound has been evaluated for its effects on cellular proliferation in various cancer cell lines. Studies show that it effectively reduces the proliferation rate of certain tumor cells, suggesting its potential utility in developing anti-cancer drugs .
Targeted Drug Delivery
The unique structure of this compound allows it to be modified for targeted drug delivery systems. By attaching it to nanoparticles or liposomes, researchers aim to enhance the specificity and reduce side effects associated with conventional chemotherapy .
Case Study 1: Inhibition of CENP-E
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of CENP-E activity in vitro. The results indicated a dose-dependent response in various cancer cell lines, with IC50 values suggesting potent anti-proliferative effects .
Case Study 2: Drug Delivery Mechanism
In a recent study exploring drug delivery mechanisms, researchers encapsulated this compound within lipid nanoparticles. The results showed enhanced bioavailability and targeted delivery to tumor sites in mouse models, significantly improving therapeutic outcomes compared to free drug administration .
Comparison with Similar Compounds
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:
4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.
4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-3-yl)phenyl)benzamide: The position of the nitrogen atom in the imidazo[1,2-a]pyridine ring is different.
4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: The benzamide moiety is replaced with an acetamide group.
These compounds share similar structural features but differ in specific functional groups or positions, which can influence their chemical reactivity and biological activity.
Biological Activity
4-Chloro-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a chlorobenzene ring, an imidazo[1,2-a]pyridine moiety, and a benzamide functional group. The presence of these structural elements contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Signal Transduction Modulation : The imidazo[1,2-a]pyridine moiety may interact with receptors and influence signal transduction pathways critical for cell proliferation and survival.
Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives, including this compound. For instance:
- Case Study 1 : A study demonstrated that related compounds exhibited moderate to high potency as RET kinase inhibitors in cancer therapy. The presence of the imidazo[1,2-a]pyridine structure was crucial for this activity, suggesting that this compound may also possess similar antitumor properties due to its structural analogies .
Antimicrobial Activity
Benzamides are known for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit antibacterial effects:
- Case Study 2 : A series of novel benzamide derivatives were evaluated for their antibacterial activity against various pathogens. The results showed significant inhibition of bacterial growth, which may extend to this compound due to its structural similarities .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzamide derivatives. Key findings include:
Compound | Structural Feature | Biological Activity |
---|---|---|
This compound | Chlorine substitution | Potential enzyme inhibitor |
Other Benzamides | Varying substituents | Differing potency against cancer cells |
Research Findings
Research on this compound has highlighted several important findings:
- In Vitro Studies : In vitro assays demonstrated that related compounds inhibited cell proliferation in various cancer cell lines.
- Mechanistic Insights : Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic interactions and some hydrogen bonding .
- Clinical Relevance : Early-phase clinical studies have indicated promising results for benzamide derivatives in treating certain cancers .
Properties
IUPAC Name |
4-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-3-2-12-25-13-19(24-20(14)25)15-6-10-18(11-7-15)23-21(26)16-4-8-17(22)9-5-16/h2-13H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUDGGNSIMEVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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